molecular formula C22H23NO3 B5594704 5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide

5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide

Cat. No. B5594704
M. Wt: 349.4 g/mol
InChI Key: XBYQIJWODBHQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide often involves palladium-catalyzed cyclization processes, as evidenced by Lindahl et al. (2006), who developed a new synthesis route for furo[3,2-c]quinolin-4(5H)-one heterocycle using palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide (Lindahl et al., 2006).

Molecular Structure Analysis

The molecular structure and crystallographic analysis of related compounds have been extensively studied, providing insight into the stereoelectronic effects that influence the molecular conformation and reactivity. Kranjc et al. (2012) discussed the crystal structures of compounds closely related to the target molecule, emphasizing the importance of N–H···O interactions and π–π interactions in determining the molecular conformation (Kranjc et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving furamide derivatives are diverse, including enzymatic synthesis, cyclization, and condensation reactions. Rasool et al. (2016) explored the antibiotic effects and lipoxygenase activity of molecules bearing functional groups similar to the target compound, highlighting the significance of ether, oxadiazole, thioether, hydrazone, and azomethine groups in determining biological activity (Rasool et al., 2016).

Physical Properties Analysis

The physical properties of polyamides and related compounds can be profoundly influenced by the presence of furan and dimethylphenoxy units. Studies by Mao et al. (2021) on bio-based polyamides synthesized from dimethyl furan-2,5-dicarboxylate reveal high glass transition temperatures and poor crystallization, attributed to the asymmetric rigid structure of the constituent units (Mao et al., 2021).

Chemical Properties Analysis

The chemical properties of furamide derivatives, including reactivity and stability, are crucial for understanding their potential applications. Guidotti et al. (2020) synthesized fully biobased homopolyesters of 2,5-furandicarboxylic acid, demonstrating the impact of the glycol subunit length on the development of ordered phases, crystalline, and mesophases, which in turn influence mechanical and barrier properties (Guidotti et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

The compound 5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide is a part of various chemical syntheses and applications in medicinal chemistry. For instance, similar compounds have been synthesized for their potential use as anti-inflammatory and analgesic agents. A study synthesized novel compounds from visnaginone and khellinone derivatives, demonstrating significant COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiprotozoal Activity

Research has also delved into the antiprotozoal activity of compounds with structural similarities to 5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide. For example, substituted 2,5-bis(4-guanylphenyl)furans have been synthesized and evaluated for their antimalarial and antitrypanosomal activities, showing promising results against Trypanosoma rhodesiense (Das & Boykin, 1977).

Anticancer Potential

The synthesis of various compounds, including those with furamide structures, has been explored for anticancer applications. Schiff bases synthesized from similar structural motifs have shown significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents (Uddin et al., 2019).

DNA Binding Affinity

Compounds like 2,5-bis(4-guanylphenyl)furan, closely related to the target compound, have been studied for their DNA-binding affinity. Such studies reveal the structural origins of enhanced DNA-binding affinity, which is crucial for designing drugs targeting genetic material (Laughton et al., 1995).

properties

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-14-5-7-20(17(4)10-14)23-22(24)21-8-6-18(26-21)13-25-19-11-15(2)9-16(3)12-19/h5-12H,13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYQIJWODBHQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.